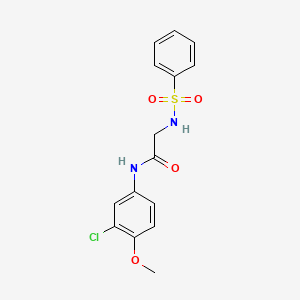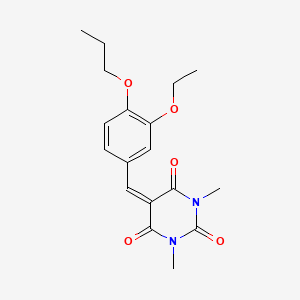![molecular formula C13H14FN5O2 B4616639 1-ethyl-4-({[(3-fluorophenyl)amino]carbonyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4616639.png)
1-ethyl-4-({[(3-fluorophenyl)amino]carbonyl}amino)-1H-pyrazole-3-carboxamide
説明
Synthesis Analysis
The synthesis of compounds related to 1-ethyl-4-({[(3-fluorophenyl)amino]carbonyl}amino)-1H-pyrazole-3-carboxamide often involves condensation reactions and cyclization processes. For instance, a study by Liu et al. (2016) details the synthesis of a structurally similar compound, emphasizing the condensation of dimethylamine with a carboxylic acid derivative, followed by cyclization and saponification steps to achieve the desired product (Liu et al., 2016). These methods are indicative of the complex processes involved in synthesizing specific pyrazole derivatives.
Molecular Structure Analysis
The crystal structure of pyrazole derivatives reveals significant insights into their molecular conformation. Kumar et al. (2018) describe the crystal structure of a pyrazole compound, noting the almost coplanar arrangement of pyran and pyrazole rings, with phenyl rings being almost perpendicular to these. This arrangement highlights the intricate molecular geometry of such compounds (Kumar et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives often lead to the formation of novel compounds with potential biological activities. For example, Wang et al. (2019) synthesized novel Schiff bases through reactions involving pyrazole derivatives, showcasing the chemical versatility and reactivity of these compounds (Wang et al., 2019).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as crystal structure and conformation, play a critical role in their potential applications. The study by Jasinski et al. (2012) provides an example, detailing the crystal packing and intermolecular interactions within pyrazoline derivatives, which are crucial for understanding the compound's stability and reactivity (Jasinski et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are essential for the potential application of pyrazole derivatives. Ghaedi et al. (2015) highlight an efficient synthesis method for pyrazolo[3,4-b]pyridine products, emphasizing the compound's reactivity and the ability to form new N-fused heterocycles (Ghaedi et al., 2015).
科学的研究の応用
Synthesis and Characterization
The compound's chemical framework serves as a versatile scaffold for synthesizing novel pyrazolo[1,5-a]pyrimidines and Schiff bases. These entities are synthesized through reactions involving specific carboxamides and aldehydes, yielding compounds with potential cytotoxic activities against various human cancer cell lines. Such synthetic routes highlight the compound's role in developing new chemotherapeutic agents (Hassan et al., 2015).
Crystal Structure Analysis
Research on similar N-substituted pyrazoline derivatives provides insights into the compound's geometric parameters and conformational attributes. These studies reveal how the compound's structural nuances, such as the orientation of substituted phenyl groups and the pyrazoline ring's envelope conformation, contribute to its potential intermolecular interactions and stability (Köysal et al., 2005).
Anticancer Activity
The compound's utility extends to anticancer research, where derivatives exhibit inhibition against the proliferation of cancer cell lines. For example, a study focused on 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide highlighted its effectiveness in inhibiting cancer cell growth, underscoring the therapeutic potential of such compounds (Liu et al., 2016).
Cytotoxicity and Bioactivity
Further exploration into the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives reveals their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research illustrates the compound's relevance in developing novel agents with bioactive properties against specific cancer types (Hassan et al., 2014).
Fluorescence and Chemical Reactivity
The compound's structural motif is also explored for its unique reactivity and potential as a fluorescent molecule. For instance, trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives have been identified for their novel fluorescence properties, opening avenues for their application in chemical sensing and biological imaging (Wu et al., 2006).
Antimicrobial Activity
Additionally, the synthesis of novel Schiff bases using related chemical frameworks demonstrates significant antimicrobial activity. This aspect underlines the potential application of such compounds in addressing microbial resistance and developing new antibiotics (Puthran et al., 2019).
特性
IUPAC Name |
1-ethyl-4-[(3-fluorophenyl)carbamoylamino]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O2/c1-2-19-7-10(11(18-19)12(15)20)17-13(21)16-9-5-3-4-8(14)6-9/h3-7H,2H2,1H3,(H2,15,20)(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRBZVYJUPLDDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole](/img/structure/B4616557.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4616576.png)

![2-[(4-chlorophenyl)thio]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4616589.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4616597.png)

![3-(1,3-benzodioxol-5-yl)-7-(3,4,5-trimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4616616.png)
![methyl 3-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4616620.png)
![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4616633.png)
![3-methyl-N-(4-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4616641.png)
![methyl 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate](/img/structure/B4616643.png)


